

GNF362: A Technical Guide to a Novel Inositol Kinase Inhibitor

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Compound of Interest

Compound Name: GNF362

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This document provides a comprehensive technical overview of **GNF362**, a selective and potent inhibitor of inositol trisphosphate 3' kinase B (Itpkb). The information presented herein is intended to support research and development efforts by providing detailed insights into its discovery, chemical properties, mechanism of action, and key experimental data and protocols.

Discovery and Development

GNF362 was identified through a rigorous discovery process that began with a high-throughput biochemical screen of a two-million-compound library.^{[1][2]} Following the initial screening, the lead compounds underwent medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. Co-crystallography with Itpkb was utilized to understand the binding mechanism and guide further optimization, ultimately leading to the identification of **GNF362**.^{[1][2]}

Chemical Properties and Formulation

GNF362 is a low molecular weight, orally bioavailable inhibitor.^[1] Its key chemical and physical properties are summarized in the tables below.

Chemical Identity

Property	Value
Formal Name	4-[4-[[[(3R)-3-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]methyl]-1H-pyrazol-3-yl]-benzonitrile
CAS Number	1003019-41-7
Molecular Formula	C ₂₂ H ₂₁ F ₃ N ₆
Molecular Weight	426.4 g/mol
Appearance	White to off-white solid

Solubility and Storage

Property	Details
Solubility	Soluble in DMSO, Ethanol, and Methanol. For in vitro studies, it is soluble in DMSO at 100 mg/mL (234.50 mM), though sonication may be required.
Storage	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.

In Vivo Formulation Protocols

Several protocols are available for the preparation of **GNF362** for in vivo administration:

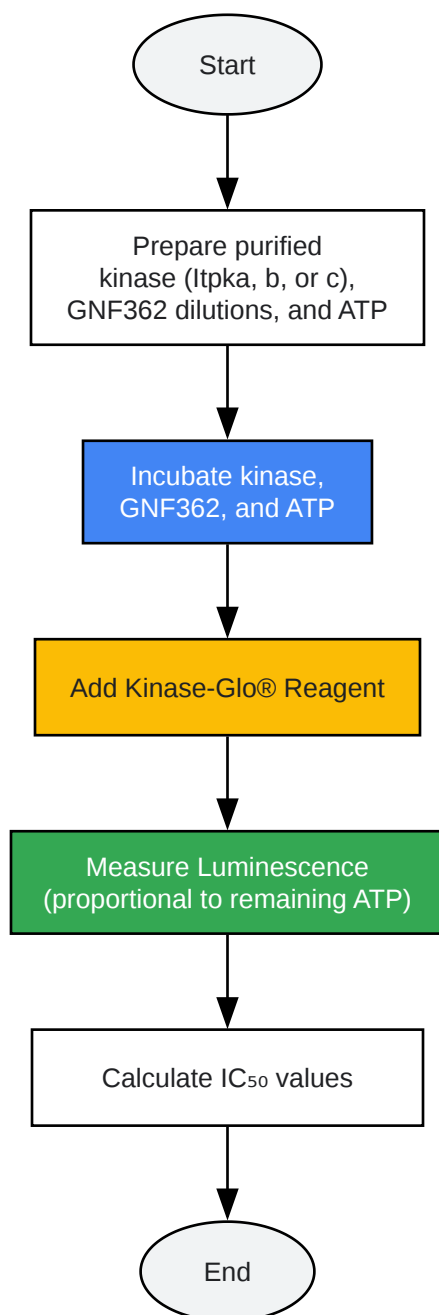
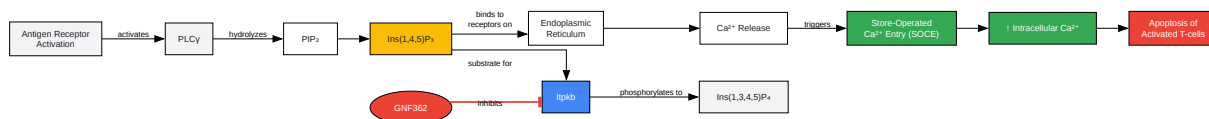
Protocol	Solvents	Final Concentration
1	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (5.86 mM)
2	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.86 mM)
3	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.88 mM)
4	20% Hydroxyl propyl-beta cyclodextrin in water	2 mg/mL

Mechanism of Action

GNF362 is a selective inhibitor of the inositol phosphate kinase family, with the highest potency for Itpkb. It also demonstrates inhibitory activity against Itpka and Itpkc.

Signaling Pathway

GNF362 exerts its effects by inhibiting the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). This interruption of the inositol phosphate signaling pathway leads to an accumulation of Ins(1,4,5)P₃, which in turn enhances and sustains intracellular calcium (Ca²⁺) levels, primarily through store-operated calcium entry (SOCE). In lymphocytes, this augmented Ca²⁺ signaling cascade ultimately triggers apoptosis in activated T cells.



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References

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